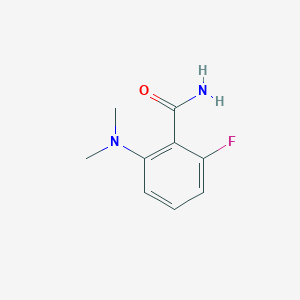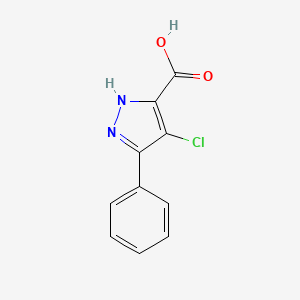
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid (4C3P1HPCA) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 150-151°C and is soluble in water and methanol. 4C3P1HPCA is used as a reagent in organic synthesis, as a catalyst in biochemical reactions and as a ligand in molecular biology. It is also used in the production of pharmaceuticals, agrochemicals, and pesticides.
Applications De Recherche Scientifique
Potential for Nonlinear Optical Materials
A study by Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid. They found these compounds exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications.
Structural and Spectral Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the compound . This research, published in the journal "Research on Chemical Intermediates," focused on characterizing the compound using various spectroscopic methods and theoretical studies like density functional theory (DFT) (Viveka et al., 2016).
Synthesis and Antibacterial Activity of Metal Complexes
Liu et al. (2014) investigated metal complexes using phenyl substituted pyrazole carboxylic acid, including derivatives like this compound. They explored the antibacterial activities of these metal complexes, suggesting their potential in antibacterial applications (Liu et al., 2014).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, related to the compound of interest, in Sonogashira-type cross-coupling reactions. This led to the synthesis of various condensed pyrazoles, highlighting the compound's utility in complex chemical syntheses (Arbačiauskienė et al., 2011).
Electrosynthesis of Chlorinated Derivatives
Lyalin et al. (2009) focused on the electrosynthesis of 4-chlorosubstituted pyrazolecarboxylic acids, closely related to the compound . They synthesized these acids using chlorination in NaCl aqueous solutions, providing insight into alternative synthesis methods for such compounds (Lyalin et al., 2009).
Applications in Dye Synthesis
Tao et al. (2019) explored the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a derivative of the target compound, in producing carboxylic pyrazolone-based heterocyclic dyes. This study demonstrates the compound's potential application in the field of dye synthesis (Tao et al., 2019).
Mécanisme D'action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and phenyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The action of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can significantly affect the interactions between pyrazole molecules. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Safety and Hazards
Orientations Futures
The future directions for the research and development of pyrazole compounds like 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid are promising. They continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal is to further develop synthetic techniques and explore biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLLNZASHRANFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


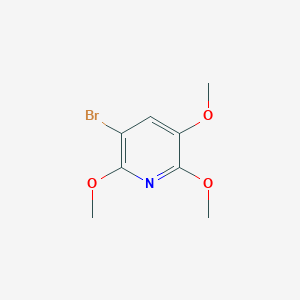
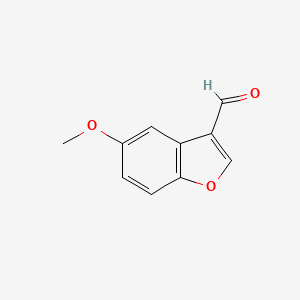
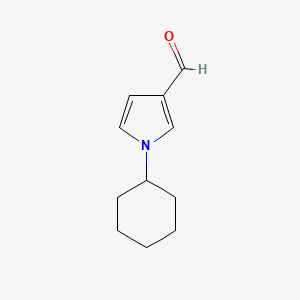
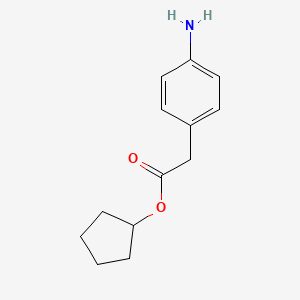

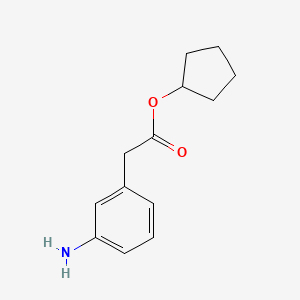
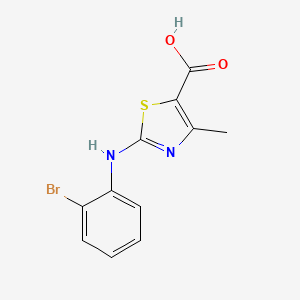

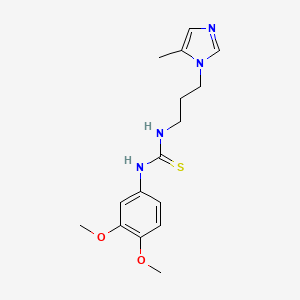

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)
